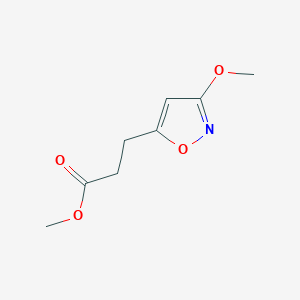
3-(3-メトキシイソキサゾール-5-イル)プロパン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of various biochemical products.
準備方法
The synthesis of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves several steps. One common method includes the reaction of 3-methoxyisoxazole with methyl acrylate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反応の分析
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets, leading to changes in biochemical pathways . The exact pathways and molecular targets depend on the specific application and research context.
類似化合物との比較
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate can be compared with other similar compounds, such as:
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound differs by having a carboxylic acid group instead of a methyl ester group.
Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate: This compound has a hydroxyl group instead of a methoxy group.
The uniqueness of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate lies in its specific functional groups, which confer distinct chemical properties and reactivity.
生物活性
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by case studies and data tables.
- Molecular Formula : C₈H₁₁NO₄
- Molecular Weight : 185.18 g/mol
- CAS Number : 16880-23-2
The biological activity of methyl 3-(3-methoxyisoxazol-5-yl)propanoate has been primarily investigated for its anticancer and antiviral properties.
Anticancer Activity
Research indicates that methyl 3-(3-methoxyisoxazol-5-yl)propanoate exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells. For instance, it has been observed to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in melanoma (A375) and breast cancer (MCF-7) cell lines .
- Inhibition of Cell Proliferation : In vitro assays demonstrate that methyl 3-(3-methoxyisoxazol-5-yl)propanoate effectively inhibits the proliferation of tumor cells. The compound's effects were quantified using MTT assays, which revealed a dose-dependent response in cell viability .
Antiviral Activity
The compound also shows promise as an antiviral agent. It has been studied for its ability to inhibit the NS3 protease of the Hepatitis C virus (HCV), which is crucial for viral replication. By disrupting this protease's function, methyl 3-(3-methoxyisoxazol-5-yl)propanoate may contribute to reducing viral load in infected patients .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Cell Lines Tested : MCF-7 (breast adenocarcinoma), A375 (melanoma), HCT116 (colorectal carcinoma).
- Findings : Significant inhibition of cell growth was noted with IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating strong anticancer potential.
- Antiviral Efficacy Against HCV :
Data Tables
| Biological Activity | Cell Line / Virus | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 15 µM | Apoptosis induction |
| Anticancer Activity | A375 | 10 µM | ROS generation |
| Antiviral Activity | HCV | >5 µM | NS3 protease inhibition |
特性
IUPAC Name |
methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLDOLOHISCNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539247 |
Source


|
| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-23-2 |
Source


|
| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














